molecular formula C16H13FN4O2S3 B2862197 N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941980-78-5

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2862197
CAS No.: 941980-78-5
M. Wt: 408.48
InChI Key: NNPZZCLTKCUMBT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a fluorophenyl group, thiazole rings, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings or the acetamide moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the thiazole rings.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The molecular targets might include receptors, enzymes, or ion channels, and the pathways involved could be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide

Uniqueness

The presence of the fluorine atom in N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its chloro or bromo analogs.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S3/c17-10-1-3-11(4-2-10)19-14(23)9-26-16-20-12(8-25-16)7-13(22)21-15-18-5-6-24-15/h1-6,8H,7,9H2,(H,19,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPZZCLTKCUMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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